1-[3-(iso-Pentylthio)phenyl]ethanol
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Overview
Description
1-[3-(iso-Pentylthio)phenyl]ethanol is an organic compound that belongs to the class of phenyl alcohols It is characterized by the presence of an iso-pentylthio group attached to the phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(iso-Pentylthio)phenyl]ethanol typically involves the reaction of 3-(iso-pentylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(iso-Pentylthio)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(iso-pentylthio)benzaldehyde or 3-(iso-pentylthio)benzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
1-[3-(iso-Pentylthio)phenyl]ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The iso-pentylthio group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl and ethanol moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-[3-(iso-Pentylthio)phenyl]ethanol can be compared with other phenyl alcohols and thioether-containing compounds. Similar compounds include:
1-[3-(Methylthio)phenyl]ethanol: Differing by the presence of a methylthio group instead of an iso-pentylthio group.
1-[3-(Ethylthio)phenyl]ethanol: Differing by the presence of an ethylthio group.
1-[3-(Propylthio)phenyl]ethanol: Differing by the presence of a propylthio group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(3-methylbutylsulfanyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-11,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKMFNAOXOAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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